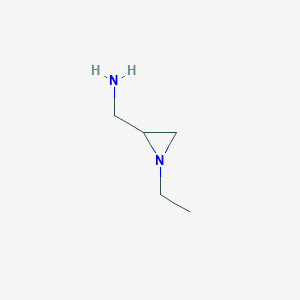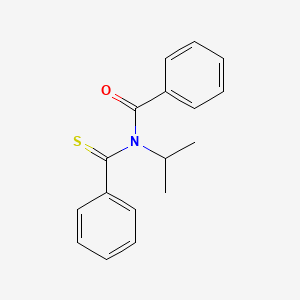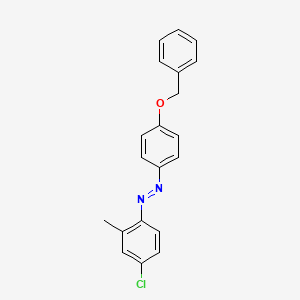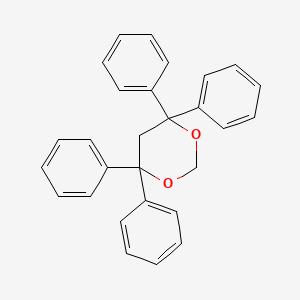
4,4,6,6-Tetraphenyl-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,6,6-Tetraphenyl-1,3-dioxane is an organic compound characterized by its unique structure, which includes two oxygen atoms in a six-membered ring and four phenyl groups attached to the carbon atoms at positions 4 and 6
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,6,6-Tetraphenyl-1,3-dioxane typically involves the acetalization of benzophenone with ethylene glycol in the presence of an acid catalyst. The reaction proceeds as follows:
Reactants: Benzophenone and ethylene glycol.
Catalyst: Acid catalyst such as p-toluenesulfonic acid.
Conditions: The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4,6,6-Tetraphenyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dioxane derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nitrating agents under controlled conditions.
Major Products:
Oxidation: Formation of dioxane derivatives with additional functional groups.
Reduction: Formation of alcohols or other reduced compounds.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
4,4,6,6-Tetraphenyl-1,3-dioxane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Materials Science: Investigated for its potential use in the development of new materials with unique properties.
Biology and Medicine: Studied for its potential biological activity and as a precursor for the synthesis of biologically active compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 4,4,6,6-Tetraphenyl-1,3-dioxane involves its interaction with molecular targets through its phenyl groups and dioxane ring. The compound can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules or other chemical entities. The pathways involved include:
Electrophilic Aromatic Substitution: The phenyl groups can undergo substitution reactions, leading to the formation of new compounds.
Oxidation-Reduction Reactions: The dioxane ring can participate in redox reactions, influencing the compound’s reactivity and interactions.
Comparaison Avec Des Composés Similaires
Tetraphenylethene: Known for its aggregation-induced emission properties.
Tetraphenylmethane: A structurally similar compound with different reactivity.
1,3-Dioxane Derivatives: Compounds with similar ring structures but different substituents.
Uniqueness: 4,4,6,6-Tetraphenyl-1,3-dioxane is unique due to its specific arrangement of phenyl groups and the dioxane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and materials science.
Propriétés
Numéro CAS |
87156-60-3 |
|---|---|
Formule moléculaire |
C28H24O2 |
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
4,4,6,6-tetraphenyl-1,3-dioxane |
InChI |
InChI=1S/C28H24O2/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-28(30-22-29-27,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20H,21-22H2 |
Clé InChI |
GKZJQNPALGTXPY-UHFFFAOYSA-N |
SMILES canonique |
C1C(OCOC1(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[Propane-1,3-diylbis(oxy)]bis[3-(benzyloxy)benzene]](/img/structure/B14395755.png)
![4,5-Dibromo-2-[3-(trifluoromethyl)pyridin-2-yl]pyridazin-3(2H)-one](/img/structure/B14395762.png)
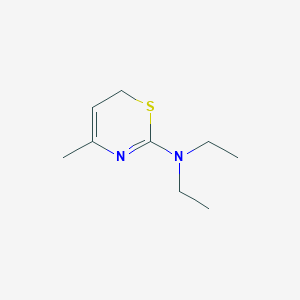
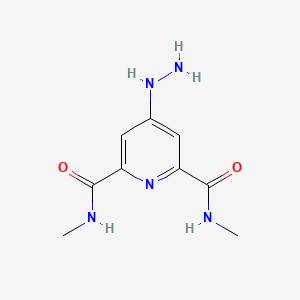
![6-Phenyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14395769.png)
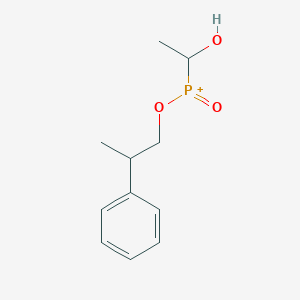
![N-(3-{[4-(Dimethylamino)-4-oxobutyl]amino}-3-oxopropyl)benzamide](/img/structure/B14395780.png)
![(1Z)-2,2,2-Trifluoro-N-[(4-methylphenyl)methyl]ethanimidoyl chloride](/img/structure/B14395784.png)
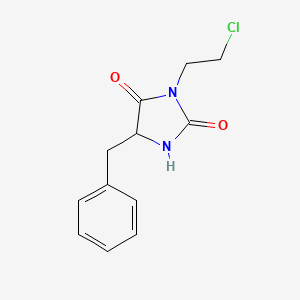
![3-[(1,3-Dithian-2-yl)methyl]-4-nitro-1,2-oxazole](/img/structure/B14395808.png)
